8-Aminoquinolin-4-ol

Description

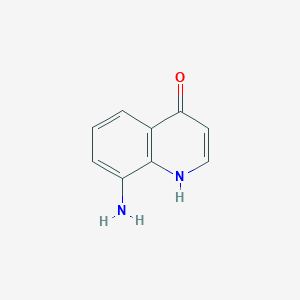

8-Aminoquinolin-4-ol is a quinoline derivative featuring an amino group (-NH2) at position 8 and a hydroxyl group (-OH) at position 4. Its molecular formula is C9H8N2O, with a molecular weight of 160.17 g/mol (calculated based on structural analogs in , and 12). This compound is of interest due to its dual functional groups, which may enhance metal-chelating capabilities, redox activity, and biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

8-amino-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLBSFZJESHRAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618529 | |

| Record name | 8-Aminoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53867-95-1, 50349-92-3 | |

| Record name | 8-Amino-4-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53867-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Amino-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50349-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Aminoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Quinoline undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid at 0–5°C. The reaction produces a mixture of 5-nitroquinoline and 8-nitroquinoline isomers, with the latter typically forming in lower yields (20–30%) due to steric and electronic factors. Separation of isomers is achieved via column chromatography or crystallization. Subsequent reduction of 8-nitroquinoline employs catalytic hydrogenation (H₂/Pd-C) or chemical reductants like iron in hydrochloric acid. The final hydroxylation at the 4-position is accomplished using alkaline hydrolysis or oxidative conditions.

Table 1: Nitration-Reduction Method Optimization

| Parameter | Conditions | Yield (%) | Limitations |

|---|---|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ (1:3 v/v) | 25 | Isomer separation required |

| Reduction Method | H₂ (1 atm), 10% Pd-C, EtOH | 70 | Catalyst cost |

| Hydroxylation | NaOH (10%), 100°C, 6 h | 85 | Requires harsh conditions |

This method, while foundational, suffers from low regioselectivity and multi-step purification, making it less favorable for large-scale production.

Modern synthetic strategies employ palladium-catalyzed cross-coupling reactions to improve regioselectivity. The Buchwald-Hartwig amination enables direct introduction of amino groups at the 8-position of functionalized quinolines.

Protocol and Catalytic Systems

A representative synthesis involves reacting 4-hydroxyquinoline with an aryl halide in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a bisphosphine ligand (BINAP), and a base (NaOtBu) in toluene at 110°C. Microwave irradiation reduces reaction times from hours to minutes while enhancing yields (up to 75%).

Table 2: Catalytic Amination Optimization

| Component | Role | Impact on Yield |

|---|---|---|

| Pd(OAc)₂ | Catalyst | 65–75% |

| BINAP | Ligand (enhances stability) | +15% yield |

| Microwave Irradiation | Accelerates reaction kinetics | 20 min vs. 12 h |

This method eliminates isomer formation and streamlines purification, though it requires expensive catalysts and inert conditions.

Microwave-Assisted One-Pot Synthesis

Microwave technology has revolutionized the synthesis of this compound by enabling rapid, energy-efficient reactions. A one-pot protocol combines nitration, reduction, and hydroxylation in a sequential manner.

Key Steps and Advantages

Table 3: Microwave vs. Conventional Synthesis

| Metric | Microwave Method | Conventional Method |

|---|---|---|

| Total Time | 30 min | 48 h |

| Overall Yield | 62% | 45% |

| Energy Consumption | 150 W | 500 W |

This approach reduces side reactions and improves atom economy, making it suitable for high-throughput applications.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors and catalytic recycling systems are employed to produce this compound at metric-ton scales.

Green Chemistry Innovations

-

Solvent-Free Reactions : Melt-phase nitration using urea nitrate minimizes waste.

-

Catalytic Recycling : Immobilized Pd nanoparticles on mesoporous silica enable catalyst reuse for >10 cycles without loss of activity.

-

Waste Valorization : Nitration byproducts (e.g., 5-nitroquinoline) are converted into agrochemical intermediates via hydrogenation.

Table 4: Industrial Process Metrics

| Parameter | Value |

|---|---|

| Annual Production | 12–15 metric tons |

| Purity | >99.5% (HPLC) |

| Cost per Kilogram | $1,200–1,500 |

Chemical Reactions Analysis

Types of Reactions: 8-Aminoquinolin-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.

Substitution: The amine functional group allows for the formation of amides and other substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Tin powder and hydrochloric acid are commonly used for reduction reactions.

Substitution: Reagents such as acyl chlorides and anhydrides are used for amide formation.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which have applications in medicinal chemistry and organic synthesis .

Scientific Research Applications

Neuroprotective Applications

Recent studies have highlighted the potential of 8-aminoquinoline derivatives as multifunctional neuroprotective agents. The compound has been investigated for its effects against neurodegenerative diseases, particularly Alzheimer's disease (AD).

Case Studies and Findings

- 8-Aminoquinoline-Melatonin Hybrids : Research has shown that these hybrids can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes associated with AD. These compounds also exhibit copper ion chelation properties and reduce amyloid-beta (Aβ) aggregation, a hallmark of AD pathology. In vitro studies indicated low cytotoxicity and significant neuroprotective effects against glutamate-induced toxicity in neuronal cells .

- Metal Complexes : Synthetic 8-aminoquinoline-based metal complexes have demonstrated neuroprotective effects by restoring cell survival in human neuroblastoma SH-SY5Y cells exposed to oxidative stress. These complexes activate the SIRT1 signaling pathway, which is crucial for mitochondrial function and antioxidant defense .

Antimalarial Therapy

8-Aminoquinoline compounds have a long history in the treatment of malaria, particularly against Plasmodium vivax.

Historical Context

- Primaquine : This drug, an 8-aminoquinoline derivative, was introduced in the mid-20th century as the first effective treatment for latent malaria. Its mechanism involves targeting hypnozoites, which are dormant forms of the parasite .

Recent Developments

- Tafenoquine : Approved by the FDA in 2018, tafenoquine is a new 8-aminoquinoline that offers a longer duration of action compared to primaquine. It is effective against all malaria forms but poses risks for patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency due to potential hemolytic toxicity .

Metal Ion Chelation

The chelating properties of 8-aminoquinoline derivatives make them valuable in various therapeutic contexts.

Mechanism and Applications

- Bidentate Chelators : 8-Aminoquinoline serves as a bidentate ligand that can form stable complexes with transition metals such as copper and zinc. These complexes are being explored for their ability to reverse metal ion-induced oxidative stress and mitigate conditions like Alzheimer's disease .

Research Insights

- Studies indicate that modifications to the basic structure can enhance the selectivity and stability of these metal complexes, significantly improving their therapeutic potential against neurodegenerative diseases .

Antimicrobial Activity

Beyond neuroprotection and antimalarial applications, 8-aminoquinoline derivatives exhibit promising antimicrobial properties.

Antimicrobial Studies

Mechanism of Action

The mechanism of action of 8-Aminoquinolin-4-ol and its derivatives, particularly in medicinal applications, involves the targeting of mitochondrial functions. For instance, primaquine accumulates within the mitochondria, causing swelling and structural changes in the inner membranes, which ultimately leads to the destruction of the parasite’s mitochondria .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 8-Aminoquinolin-4-ol with structurally related quinoline derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups |

|---|---|---|---|---|

| This compound | C9H8N2O | 160.17 | 8-NH2, 4-OH | Amino, hydroxyl |

| 8-Hydroxyquinoline (Oxine) | C9H7NO | 145.16 | 8-OH | Hydroxyl |

| 2-Amino-8-quinolinol | C9H8N2O | 160.17 | 2-NH2, 8-OH | Amino, hydroxyl |

| 4-Chloroquinolin-8-ol | C9H6ClNO | 179.60 | 4-Cl, 8-OH | Chloro, hydroxyl |

| 6,7-Dimethoxyquinolin-4-ol | C11H11NO3 | 205.21 | 6-OCH3, 7-OCH3, 4-OH | Methoxy, hydroxyl |

| 8-Aminoquinoline | C9H8N2 | 144.17 | 8-NH2 | Amino |

Key Observations :

- Substituent Position Effects: The position of amino and hydroxyl groups significantly influences electronic properties. For example, this compound’s dual substituents may create a chelation site distinct from 8-hydroxyquinoline’s single hydroxyl group .

- Electron-Donating vs. Withdrawing Groups: Amino groups (electron-donating) enhance nucleophilicity, while chloro groups (electron-withdrawing) reduce electron density, affecting reactivity and stability .

Redox Properties and Chelation

- 8-Hydroxyquinoline: Known for redox activity and metal chelation, serving as an antimicrobial agent .

Research Findings and Performance

- 4-Chloroquinolin-8-ol: The chloro substituent increases lipophilicity, improving performance as a corrosion inhibitor compared to hydroxyl-only derivatives .

- 8-Fluoroquinolin-4-ol: Fluorine’s electronegativity improves metabolic stability, suggesting halogenated analogs of this compound could be explored for enhanced bioavailability .

Biological Activity

8-Aminoquinolin-4-ol, a derivative of the 8-aminoquinoline class, has garnered significant attention due to its diverse biological activities, particularly in the fields of neuroprotection, antimalarial action, and potential applications in treating neurodegenerative diseases. This article synthesizes current research findings, case studies, and experimental data on the biological activity of this compound.

Overview of this compound

This compound is recognized for its pharmacological potential, particularly as a lead compound in drug development. Its derivatives have been explored for various therapeutic applications, including neuroprotection against oxidative stress and as antimalarial agents.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 8-aminoquinoline-based metal complexes. For instance, one study demonstrated that these complexes could restore cell survival in human neuroblastoma SH-SY5Y cells subjected to oxidative stress induced by hydrogen peroxide. The complexes were shown to alleviate apoptotic cascades and maintain mitochondrial function by modulating the SIRT1/3-FOXO3a signaling pathway .

Key Findings:

- Cell Survival Restoration: Significant restoration of cell viability was observed in treated cells compared to controls.

- Apoptotic Cascade Modulation: The compounds reduced levels of pro-apoptotic proteins (BAX) while increasing anti-apoptotic proteins (BCL-2).

- Antioxidant Activity: The complexes demonstrated potent antioxidant effects, reducing reactive oxygen species (ROS) levels and enhancing mitochondrial membrane potential (MMP) .

Antimalarial Activity

This compound derivatives are also potent antimalarial agents. They exhibit activity against various stages of the Plasmodium lifecycle, including asexual blood stages and hypnozoites responsible for malaria latency. Primaquine, a well-known 8-aminoquinoline derivative, is effective against Plasmodium vivax relapses when used in combination with other antimalarials .

Antimalarial Mechanism:

- Blood Schizontocidal Activity: Effective against both sexual and asexual stages of malaria parasites.

- Hypnozoite Clearance: Particularly effective in preventing relapses associated with dormant liver stages .

Case Studies

-

Neuroprotection Against Glutamate Toxicity:

A study investigated novel 8-aminoquinoline-melatonin hybrids that demonstrated significant neuroprotective effects against glutamate-induced cytotoxicity. These compounds inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting their potential in treating Alzheimer's disease . -

Inhibition of Aβ Aggregation:

Certain derivatives showed promising results in inhibiting amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease pathology. Compounds exhibited inhibitory rates up to 41.4% at concentrations of 10 µM .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended safety protocols for handling 8-Aminoquinolin-4-ol in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats, to avoid skin/eye contact. Work should be conducted in a well-ventilated fume hood to prevent inhalation of dust or vapors. Storage requires airtight containers in cool, dry conditions away from incompatible materials. In case of skin exposure, wash immediately with soap and water; for eye contact, rinse for ≥15 minutes with water and seek medical attention .

Q. What synthetic methodologies are effective for preparing this compound derivatives?

A common approach involves base-catalyzed aldol condensation of 2-aminoacetophenones with aldehydes, followed by acid-catalyzed cyclization via intramolecular aza-Michael reactions. Transition-metal catalysts (e.g., Cu(OAc)₂, Ni(cod)₂) can improve yields for N-alkylated or N-aryl derivatives. For example, copper-mediated N-cyclopropylation achieves ~45% yield under mild conditions (90–95°C) . Optimized procedures avoid high temperatures (>300°C) and utilize alkyl tosylates or phosphates for better efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

Analytical techniques include:

- HPLC/GC-MS : To assess purity (>98% as per commercial standards) .

- NMR spectroscopy : To confirm substitution patterns (e.g., amino group at position 4, hydroxyl at position 8) .

- Melting point analysis : Reported range 62–65°C for the base compound .

Advanced Research Questions

Q. How do structural modifications at specific quinoline ring positions influence the antimalarial activity of this compound derivatives?

Substituents at the 6-position (e.g., nitrile groups) enhance interactions with heme in Plasmodium parasites, improving efficacy. Conversely, bulky groups at the 1-position (e.g., sec-alkyl) reduce solubility and bioavailability. Structure-activity relationship (SAR) studies suggest electron-withdrawing groups at position 7 increase oxidative stress in parasites, correlating with IC₅₀ improvements .

Q. What experimental strategies resolve contradictions in reported toxicity profiles of this compound derivatives?

Contradictions often arise from variations in assay conditions (e.g., cell lines, exposure times). Researchers should:

Q. How can computational modeling optimize the design of this compound-based inhibitors for glioblastoma or tubulin targets?

Molecular docking (e.g., AutoDock Vina) identifies key binding interactions with tubulin’s colchicine site or EGFR tyrosine kinase. QSAR models prioritize derivatives with low polar surface area (<90 Ų) for blood-brain barrier penetration. In silico toxicity prediction tools (e.g., ProTox-II) screen for hepatotoxicity risks early in development .

Q. What catalytic systems improve regioselectivity in the synthesis of 1,2-substituted this compound derivatives?

Nickel-catalyzed intramolecular amination achieves >80% regioselectivity for 1-alkyl-3-unsubstituted derivatives. For arylations, palladium-catalyzed C–H activation with directing groups (e.g., pyridine) minimizes byproducts. Microwave-assisted reactions reduce reaction times and improve yields for sterically hindered substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.